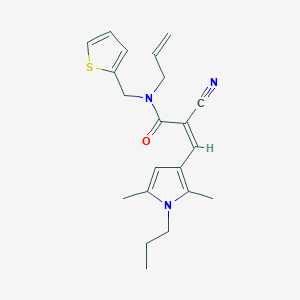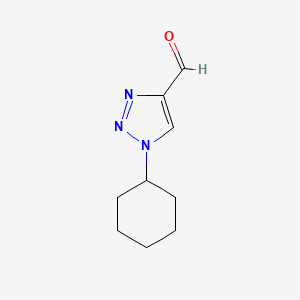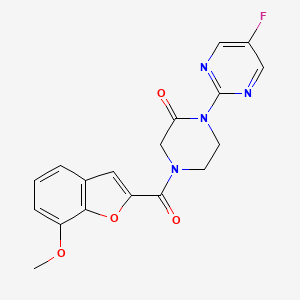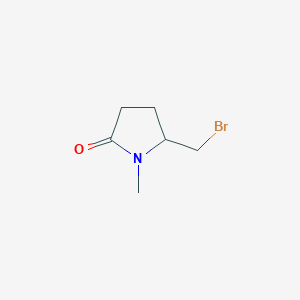
1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, also known as Pyrimidinecarbonitrile, is a heterocyclic compound that has been studied as a potential therapeutic agent. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a potential anti-inflammatory agent. Pyrimidinecarbonitrile has also been studied as a potential anti-cancer agent.
科学的研究の応用
Synthesis and Catalytic Applications
One study discusses the One-Pot Three-Component Synthesis of 1-(α-Aminoalkyl)-2-Naphthols using Nano-Ni-4MSP2 as a catalyst, indicating the compound's role in facilitating complex chemical reactions through novel catalytic processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Antiviral and Antifungal Activities
Research on Synthesis and Antiprotozoal Activity of novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the compound's utility in generating substances with potent biological activities, displaying strong DNA binding affinity and significant in vitro activity against T. b. r. and P. f. (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).
Another study outlines the Synthesis and Antifungal Activity of new pyrido[2,3-d]pyrimidines, derived from compounds related to 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, highlighting its potential in developing antifungal agents (Hanafy, 2011).
Corrosion Inhibition
A study focused on the Inhibition of Copper Corrosion by a new pyrimidine derivative in NaCl solutions demonstrates the compound's effectiveness in protecting metals from corrosion, using electrochemical and computer simulation techniques to analyze its performance (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).
Material Science
In the realm of Material Science , new pyrimidine derivatives have been explored as Efficient Organic Inhibitors on mild steel corrosion in acidic media. The study combines electrochemical analysis, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) to evaluate the compound's efficacy, offering insights into its protective capabilities and mechanisms (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
作用機序
Target of Action
The compound, also known as Prucalopride , primarily targets the type 4 serotonin (5-HT4) receptors . These receptors play a crucial role in the gastrointestinal (GI) tract, where they stimulate motility and secretion .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it enhances the peristaltic reflex and intestinal secretion, which in turn facilitates bowel movements .
Biochemical Pathways
The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. This leads to the release of additional neurotransmitters, enhancing the contractions of the smooth muscle in the GI tract . The exact biochemical pathways are complex and involve multiple cellular and molecular interactions.
Pharmacokinetics
Prucalopride is administered orally and its dosage is expressed in terms of prucalopride . It is generally well-tolerated and its dosage may vary depending on the patient’s renal function . For patients with severe renal impairment, the dosage is reduced .
Result of Action
The primary result of Prucalopride’s action is the normalization of bowel movements . It effectively treats chronic idiopathic constipation by improving bowel habit and associated symptoms .
Action Environment
The action of Prucalopride can be influenced by various environmental factors. Its efficacy and stability might be affected by factors such as the patient’s overall health, age, and the presence of other medications .
特性
IUPAC Name |
1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-4-2-3-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVFHWPTHLGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C(=O)NC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)


![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)


![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)
![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)



![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)